

# genetic diversity of *Bacillus thuringiensis* strains

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An In-depth Technical Guide to the Genetic Diversity of *Bacillus thuringiensis* Strains

## Introduction

*Bacillus thuringiensis* (Bt) is a Gram-positive, spore-forming bacterium renowned for its production of insecticidal crystal proteins (Cry and Cyt toxins), which are used globally in agriculture as biopesticides. The remarkable success and specificity of Bt as a biocontrol agent are rooted in its vast genetic diversity. This diversity is not only observed in the variety of insecticidal toxins it produces but also in its genomic architecture and plasmid content. For researchers, scientists, and drug development professionals, a thorough understanding of this genetic landscape is paramount for discovering novel toxins, developing more effective biopesticides, and managing insect resistance.

This technical guide provides a comprehensive overview of the core facets of Bt's genetic diversity, details the key experimental protocols used for its assessment, and presents quantitative data to illustrate the extent of this variation.

## Core Facets of Genetic Diversity in *B. thuringiensis*

The genetic variability within *B. thuringiensis* is a multi-layered phenomenon, primarily driven by three key areas: the diversity of insecticidal genes, the varied plasmid content, and the overall genomic plasticity.

## Diversity of Insecticidal Crystal Protein (cry and cyt) Genes

The primary determinant of a Bt strain's insecticidal activity is its unique portfolio of cry and cyt genes. These genes encode the  $\delta$ -endotoxins that form parasporal crystals during sporulation.

[1][2]

- **Vast Repertoire:** There is an extensive and continually growing family of homologous cry genes, with hundreds identified to date.[3][4] This genetic richness is the basis for the wide range of insect hosts targeted by different Bt strains.
- **Host Specificity:** The diversity in cry gene sequences translates directly to functional diversity. Different Cry proteins have high specificity, targeting distinct insect orders such as Lepidoptera (moths and butterflies), Coleoptera (beetles), and Diptera (flies and mosquitoes).[3] For example, strains carrying cry1 and cry2 genes are highly effective against lepidopteran pests, while those with cry11 and cyt genes are virulent against dipteran insects like mosquitoes.
- **Gene Combinations:** A single Bt strain can harbor multiple cry genes, often located in clusters on large plasmids.[1][3] This co-occurrence of different toxin genes can broaden the insecticidal spectrum of a strain or create synergistic toxic effects. For instance, the HD1 strain of Bt subspecies kurstaki contains five different Cry toxins (Cry1Aa, Cry1Ab, Cry1Ac, Cry2Aa, and Cry2Ab).[1]

## Plasmid Profile Diversity

Plasmids are crucial drivers of genetic diversity and adaptation in *B. thuringiensis*. They are self-replicating, extrachromosomal DNA molecules that frequently carry the genes for virulence and pathogenicity, including the vast majority of cry genes.[1][5][6]

- **Number and Size Variation:** Bt strains almost universally contain a diverse array of plasmids, which vary significantly in both number and size from one strain to another.[5][6] This includes small "cryptic" plasmids and large "megaplasms" that can be hundreds of kilobases in size.[6][7]

- **A Tool for Differentiation:** The unique plasmid pattern of each strain, often referred to as a plasmid profile or fingerprint, serves as a valuable tool for discriminating between strains, even within the same serotype.<sup>[5][6]</sup> Analysis of 83 type strains revealed that, with one exception, each strain possessed a unique plasmid pattern, highlighting the qualitative nature of this feature for strain characterization.<sup>[5][6]</sup>
- **Horizontal Gene Transfer:** The location of cry genes on mobile genetic elements like plasmids facilitates their transfer between different Bt strains through horizontal gene transfer.<sup>[8]</sup> This process is a major contributor to the evolution and adaptation of Bt, allowing strains to acquire new insecticidal capabilities.

## Genomic Diversity

While *B. thuringiensis* is phylogenetically very close to other members of the *Bacillus cereus* group (including *B. cereus* and *B. anthracis*), whole-genome sequencing (WGS) has illuminated both conserved and highly variable regions of its genome.<sup>[1]</sup>

- **Core vs. Accessory Genome:** Comparative genomic analyses show that while the core genome (genes shared by all strains) is highly similar across the *B. cereus* group, the accessory genome (genes present in only some strains) is highly variable.<sup>[9]</sup> This accessory genome, which includes plasmids and transposable elements, is where key virulence factors and cry genes are found, driving the functional specialization of Bt.<sup>[1][9]</sup>
- **Molecular Typing:** Various molecular techniques are employed to resolve the genetic relationships between strains. Methods like Random Amplified Polymorphic DNA (RAPD), Amplified Fragment Length Polymorphism (AFLP), and Multi-Locus Sequence Typing (MLST) reveal high levels of genetic diversity, indicating a low degree of clonality among Bt strains.<sup>[1][10]</sup> Pulsed-Field Gel Electrophoresis (PFGE) has also demonstrated a largely clonal population structure where genomic groups often correlate with serotype and cry gene content.<sup>[11][12]</sup>

## Data Presentation: Quantitative Analysis of Diversity

The following tables summarize quantitative data from various studies, providing a snapshot of the genetic diversity within *B. thuringiensis*.

Table 1: Frequency of Major cry Gene Families in Surveyed *B. thuringiensis* Populations

cry Gene Family	Primary Target Insect Order	Reported Frequency (%) in Surveyed Isolates	Source(s)
cry1	Lepidoptera	30.8% - 49.5%	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
cry2	Lepidoptera, Diptera	25.5%	<a href="#">[14]</a>
cry3	Coleoptera	21.7% - 22.2%	<a href="#">[14]</a>
cry4A	Diptera	< 5%	<a href="#">[14]</a>
cry8	Coleoptera	2%	<a href="#">[13]</a>
cry9	Lepidoptera	2.6% - 7.2%	<a href="#">[14]</a>
cry11 & cyt	Diptera	7%	<a href="#">[13]</a>

Table 2: Plasmid Diversity in Selected *B. thuringiensis* Strains

Strain / Serovar	Number of Plasmids Observed	Size Range (bp)	Source(s)
NBAII-TRBT17	4	2,500 - 33,500	<a href="#">[16]</a>
NBAII-BTN3	2	9,000 - 33,500	<a href="#">[16]</a>
Various Isolates	3	7,000 - >33,500 (megaplasmid)	<a href="#">[16]</a>
Various Isolates	1	>33,500 (megaplasmid)	<a href="#">[16]</a>
GR007	3 (megaplasmsids)	Not specified	<a href="#">[8]</a> <a href="#">[17]</a>
HS18-1	9	Not specified	

Table 3: Comparison of Key Molecular Typing Methods for *B. thuringiensis* Diversity Analysis

Method	Principle	Primary Application in Bt Diversity Studies
Plasmid Profiling	Separation of extrachromosomal DNA by size via agarose gel electrophoresis.	Strain discrimination below the serotype level; initial screening for plasmid-borne genes. <a href="#">[5]</a>
PFGE	Separation of large genomic DNA fragments (after rare-cutter restriction digestion) by periodically changing the electric field orientation.	High-resolution genomic fingerprinting; establishing clonal relationships and population structure. <a href="#">[11]</a> <a href="#">[18]</a>
cry Gene PCR	Amplification of specific cry gene sequences using universal or family-specific primers.	Predicting insecticidal activity; screening large collections for specific toxin genes; discovering novel genes. <a href="#">[13]</a> <a href="#">[19]</a>
MLST	Sequencing internal fragments of multiple housekeeping genes to assign sequence types (STs).	Robust phylogenetic analysis; studying population genetics and epidemiology of the B. cereus group. <a href="#">[20]</a> <a href="#">[21]</a>
WGS	Sequencing the entire genome of a strain.	Comprehensive characterization of all genetic elements, including novel cry genes, plasmids, and virulence factors; high-resolution phylogenetic and comparative genomics. <a href="#">[8]</a> <a href="#">[17]</a>

## Experimental Protocols and Methodologies

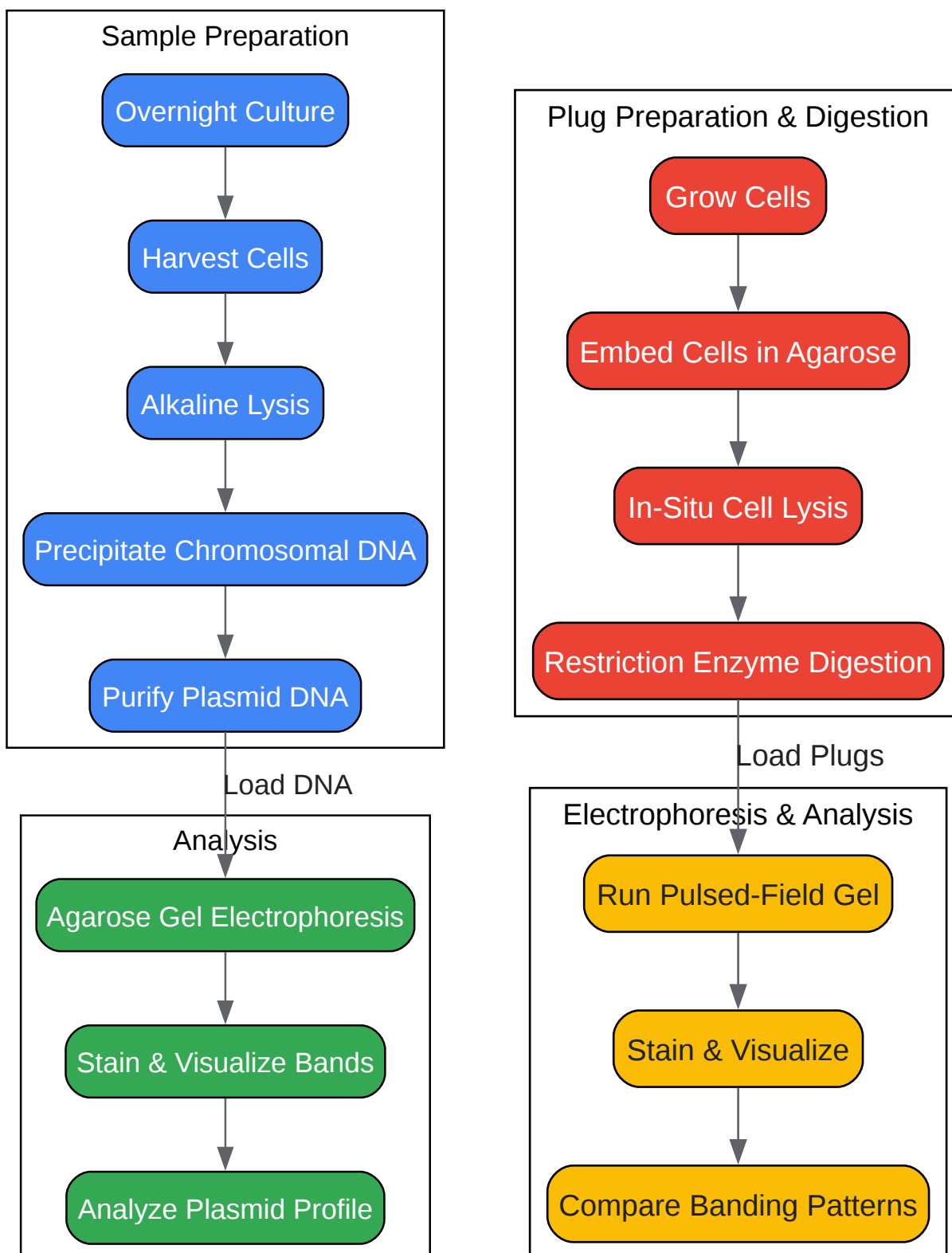
Detailed and standardized protocols are essential for accurately assessing and comparing the genetic diversity of Bt strains.

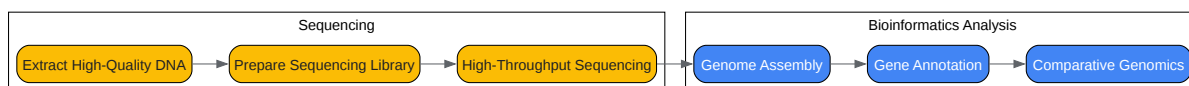
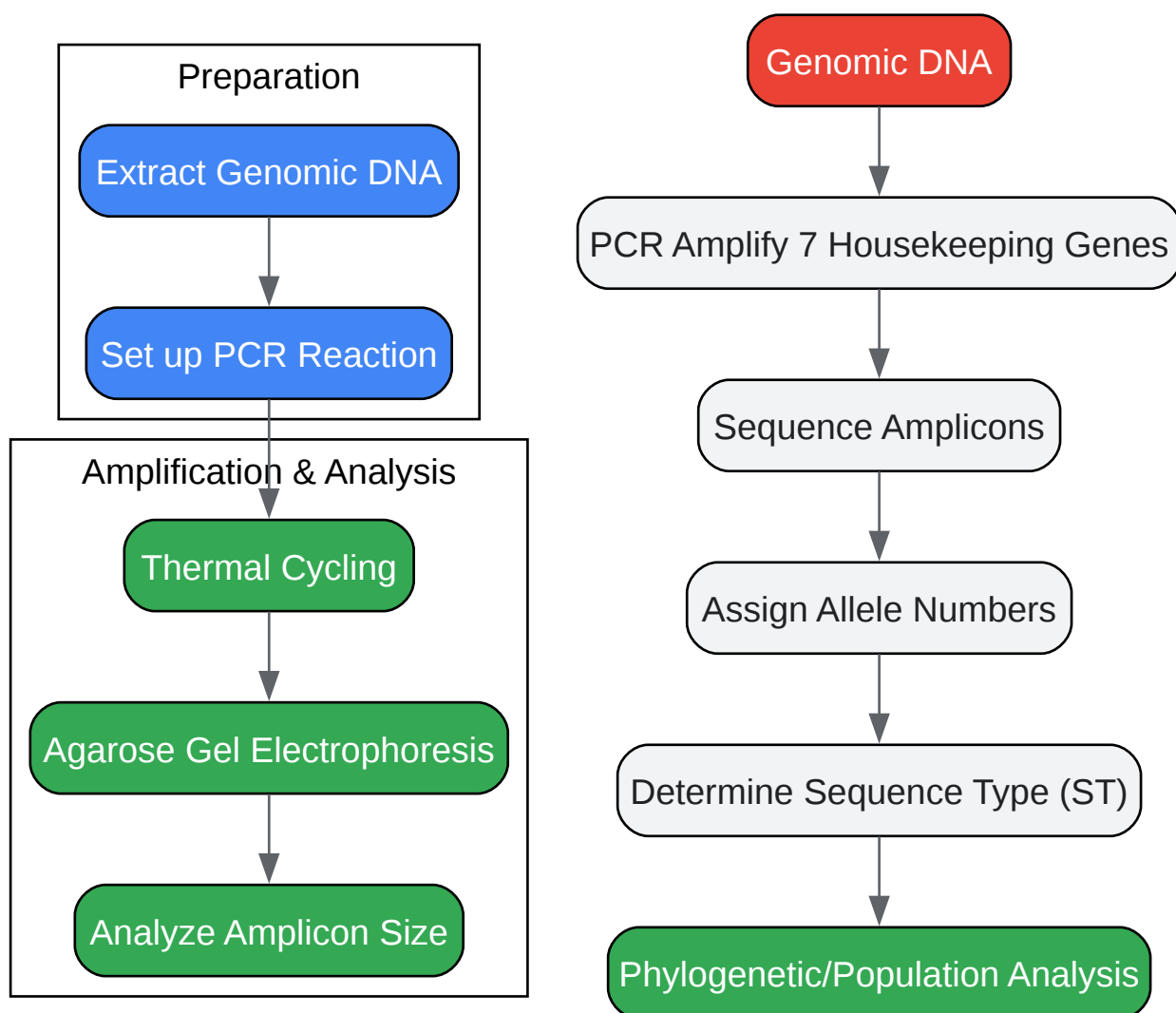
### Plasmid Profiling by Agarose Gel Electrophoresis

This technique provides a unique fingerprint based on the number and size of a strain's plasmids.

Protocol:

- **Culture Growth:** Inoculate a single colony of the Bt strain into 50 mL of a suitable broth (e.g., Spizizen broth) and incubate overnight with shaking.[\[7\]](#)
- **Cell Lysis:** Harvest bacterial cells by centrifugation. Resuspend the pellet in a lysis buffer containing lysozyme to degrade the cell wall. A subsequent alkaline lysis step (using NaOH and SDS) denatures chromosomal and plasmid DNA.
- **DNA Precipitation:** Neutralize the lysate with a high-salt solution (e.g., potassium acetate). This causes the large, denatured chromosomal DNA and cell debris to precipitate, while the smaller, supercoiled plasmid DNA remains in solution.
- **Plasmid DNA Purification:** Centrifuge to pellet the debris. Transfer the supernatant containing the plasmid DNA and precipitate it using isopropanol.
- **Electrophoresis:** Wash the DNA pellet with 70% ethanol, air-dry, and resuspend in TE buffer. Load the sample onto a 0.7-1.0% agarose gel alongside a supercoiled DNA ladder. Run the gel until adequate separation is achieved.
- **Visualization:** Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the plasmid bands under UV light.





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